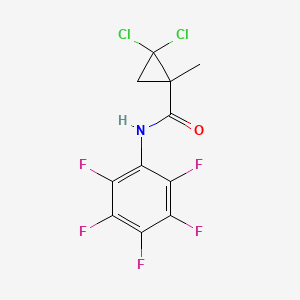
1,3-Bis(4-fluorophenyl)-2-(4-nitrophenyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-fluorophenyl)-2-(4-nitrophenyl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines These compounds are characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-fluorophenyl)-2-(4-nitrophenyl)imidazolidine typically involves the reaction of appropriate fluorophenyl and nitrophenyl precursors with an imidazolidine-forming reagent. Common reagents used in such syntheses include aldehydes, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and isolation steps to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-fluorophenyl)-2-(4-nitrophenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: Conversion of the imidazolidine ring to more oxidized forms.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen substitution reactions on the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-fluorophenyl)-2-(4-nitrophenyl)imidazolidine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and nitrophenyl groups may play a role in binding to specific sites, influencing the compound’s biological activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine
- 1,3-Bis(4-bromophenyl)-2-(4-nitrophenyl)imidazolidine
- 1,3-Bis(4-fluorophenyl)-2-(4-aminophenyl)imidazolidine
Uniqueness
1,3-Bis(4-fluorophenyl)-2-(4-nitrophenyl)imidazolidine is unique due to the presence of both fluorophenyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the nitro group can be a site for further chemical modifications.
Properties
Molecular Formula |
C21H17F2N3O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1,3-bis(4-fluorophenyl)-2-(4-nitrophenyl)imidazolidine |
InChI |
InChI=1S/C21H17F2N3O2/c22-16-3-9-18(10-4-16)24-13-14-25(19-11-5-17(23)6-12-19)21(24)15-1-7-20(8-2-15)26(27)28/h1-12,21H,13-14H2 |
InChI Key |
RAUYTKLPLZUYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


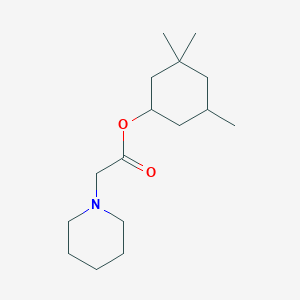
![6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11108059.png)
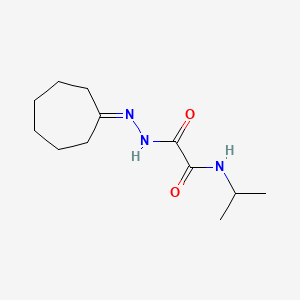
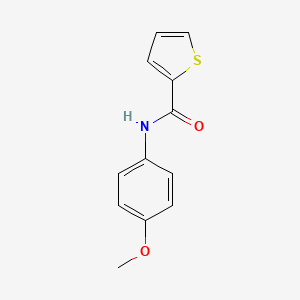
![N'-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11108075.png)
![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one](/img/structure/B11108077.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethyl-6-nitrophenol)](/img/structure/B11108080.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11108089.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B11108093.png)
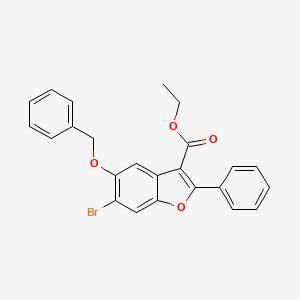
![(E)-1-[3-(trifluoromethyl)phenyl]-N-[8-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-yl]methanimine](/img/structure/B11108100.png)
![5,7a-dihydro-4aH-cyclopenta[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione](/img/structure/B11108116.png)
![N-[2-(methylsulfanyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B11108132.png)
